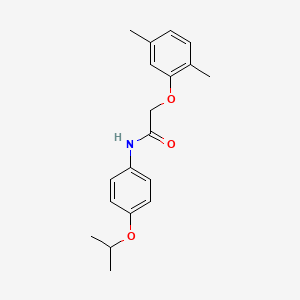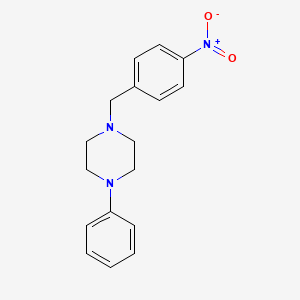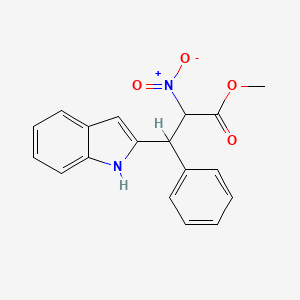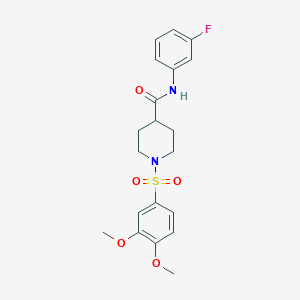![molecular formula C15H15Cl4NO4 B5146863 1,11,12,13-Tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.02,10.04,8]tetradec-12-ene-5,7-dione](/img/structure/B5146863.png)
1,11,12,13-Tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.02,10.04,8]tetradec-12-ene-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11,12,13-Tetrachloro-14,14-dimethoxy-6-azatetracyclo[92102,1004,8]tetradec-12-ene-5,7-dione is a complex organic compound characterized by its unique tetracyclic structure This compound is notable for its multiple chlorine and methoxy substituents, which contribute to its distinct chemical properties
Preparation Methods
The synthesis of 1,11,12,13-Tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.02,10.04,8]tetradec-12-ene-5,7-dione involves multiple steps, typically starting with the preparation of the core tetracyclic structure. The synthetic route often includes:
Formation of the Tetracyclic Core: This step involves cyclization reactions to form the tetracyclic backbone.
Chlorination: Introduction of chlorine atoms at specific positions using reagents like thionyl chloride or chlorine gas under controlled conditions.
Methoxylation: Addition of methoxy groups using methanol in the presence of a catalyst.
Chemical Reactions Analysis
1,11,12,13-Tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.02,10.04,8]tetradec-12-ene-5,7-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,11,12,13-Tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.02,10.04,8]tetradec-12-ene-5,7-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,11,12,13-Tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.02,10.04,8]tetradec-12-ene-5,7-dione involves its interaction with molecular targets through its chlorine and methoxy groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors.
Comparison with Similar Compounds
1,11,12,13-Tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.02,10.04,8]tetradec-12-ene-5,7-dione can be compared with similar compounds such as:
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid: Known for its electrochemical and optical properties.
1,11,12,13,14,14-Hexachloro-6-cyclohexyl-6-azatetracyclo[9.2.1.02,10.04,8]tetradec-12-ene-5,7-dione: Shares a similar tetracyclic structure but with additional chlorine atoms and a cyclohexyl group.
These comparisons highlight the unique structural features and potential applications of this compound.
Properties
IUPAC Name |
1,11,12,13-tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.02,10.04,8]tetradec-12-ene-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl4NO4/c1-23-15(24-2)13(18)7-3-5-6(12(22)20-11(5)21)4-8(7)14(15,19)10(17)9(13)16/h5-8H,3-4H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIJZHCIQBBRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2(C3CC4C(CC3C1(C(=C2Cl)Cl)Cl)C(=O)NC4=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine](/img/structure/B5146787.png)



![3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline](/img/structure/B5146812.png)

![2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5146828.png)
![methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B5146831.png)
![4-acetyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]benzamide](/img/structure/B5146837.png)

![N-(4-methoxyphenyl)-2-[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5146854.png)
![N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5146862.png)

![2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]benzamide](/img/structure/B5146874.png)
